molecular formula C12H12O B11917325 6-Ethylnaphthalen-1-ol

6-Ethylnaphthalen-1-ol

Cat. No.: B11917325
M. Wt: 172.22 g/mol
InChI Key: NQBMFLCJBMYYCP-UHFFFAOYSA-N
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Description

6-Ethylnaphthalen-1-ol is an organic compound belonging to the naphthalene family It consists of a naphthalene ring substituted with an ethyl group at the sixth position and a hydroxyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylnaphthalen-1-ol typically involves the alkylation of naphthalene followed by hydroxylation. One common method is the Friedel-Crafts alkylation of naphthalene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 6-ethylnaphthalene is then subjected to hydroxylation using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 6-Ethylnaphthalen-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 6-ethylnaphthalene using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.

Major Products Formed:

    Oxidation: 6-Ethylnaphthalen-1-one or 6-Ethylnaphthalen-1-al.

    Reduction: 6-Ethylnaphthalene.

    Substitution: 6-Ethylnaphthalen-1-yl chloride or bromide.

Scientific Research Applications

6-Ethylnaphthalen-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and fragrances.

Mechanism of Action

The mechanism of action of 6-Ethylnaphthalen-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    6-Methylnaphthalen-1-ol: Similar structure with a methyl group instead of an ethyl group.

    1-Naphthol: Lacks the ethyl substitution, only has a hydroxyl group on the naphthalene ring.

    2-Naphthol: Hydroxyl group positioned at the second carbon of the naphthalene ring.

Uniqueness: 6-Ethylnaphthalen-1-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the naphthalene ring, which imparts distinct chemical and physical properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in its analogs.

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

6-ethylnaphthalen-1-ol

InChI

InChI=1S/C12H12O/c1-2-9-6-7-11-10(8-9)4-3-5-12(11)13/h3-8,13H,2H2,1H3

InChI Key

NQBMFLCJBMYYCP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=CC=C2)O

Origin of Product

United States

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